molecular formula C19H25N5O5S B6530813 2-(3-methoxyphenoxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide CAS No. 946225-73-6

2-(3-methoxyphenoxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide

Cat. No.: B6530813
CAS No.: 946225-73-6
M. Wt: 435.5 g/mol
InChI Key: LPQCEQUAYZKOPD-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative featuring a 3-methoxyphenoxy group linked to a sulfonylethyl chain substituted with a 4-(pyrimidin-2-yl)piperazine moiety. Although direct biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., piperazine-linked sulfonamides and pyrimidine-containing acetamides) are frequently explored for antiviral, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

2-(3-methoxyphenoxy)-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O5S/c1-28-16-4-2-5-17(14-16)29-15-18(25)20-8-13-30(26,27)24-11-9-23(10-12-24)19-21-6-3-7-22-19/h2-7,14H,8-13,15H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQCEQUAYZKOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand. This interaction leads to changes in the receptor’s activity, which can result in various physiological effects.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the alpha1-adrenergic receptors. By acting on these receptors, the compound can influence the contraction of smooth muscles in various parts of the body, potentially affecting conditions like hypertension, cardiac arrhythmias, and more.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Key Structural Features Biological Target/Activity Reference
Target Compound : 2-(3-Methoxyphenoxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide 3-Methoxyphenoxy, pyrimidin-2-yl-piperazine, sulfonylethyl chain Hypothesized: Potential ACE2 or kinase inhibition (inferred from analogs)
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide Dimethoxyphenyl, isobutylamino-sulfonyl, methylphenoxy ACE2 inhibitor (docking score: -5.51 kcal/mol)
N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(3-methoxyphenoxy)acetamide Dimethylaminophenyl, phenylpiperazine, 3-methoxyphenoxy No direct activity reported; structural similarity suggests CNS or GPCR modulation potential
2-(3-(4-((1H-Indazol-5-yl)amino)-6-(1,4-diazepan-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide Indazole, diazepane-pyrimidine core, isopropyl group Kinase inhibition (patent-derived; likely anticancer or anti-inflammatory)
N-Isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide Pyridine, 4-methylpiperazine, isopropyl Patent example for kinase or receptor modulation
2-{[4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(naphthalen-1-yl)acetamide Pyrazine-triazole, naphthyl, thioether Anticancer or antimicrobial (common in sulfonamide-triazole hybrids)

Key Observations :

Sulfonyl vs. Thioether Linkers : The target compound’s sulfonylethyl group may confer better solubility and metabolic stability compared to thioether-linked analogs (e.g., ), which often exhibit higher lipophilicity .

Heterocyclic Variations: Pyrimidin-2-yl-piperazine (target) vs. pyridin-4-ylamino (): Pyrimidine’s electron-deficient ring may enhance π-π stacking with aromatic residues in enzymes, while pyridine could improve bioavailability . Piperazine vs. diazepane (): The seven-membered diazepane in analogs may increase conformational flexibility but reduce binding specificity .

Isobutylamino-sulfonyl in enhances ACE2 binding (-5.51 kcal/mol), suggesting the target’s sulfonylethyl chain might similarly stabilize protein interactions .

Research Implications and Limitations

  • Gaps in Data : Direct pharmacological data for the target compound are absent; inferences rely on structural analogs. For example, ACE2-targeting sulfonamides () and kinase inhibitors () suggest plausible therapeutic avenues .
  • Synthetic Challenges : The pyrimidin-2-yl-piperazine moiety may require multi-step synthesis, as seen in patent examples (e.g., Example 121 in ) .
  • Contradictions : While sulfonyl groups generally improve solubility, some analogs (e.g., ) prioritize thioethers for membrane permeability, indicating context-dependent design .

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